
4'''-O-Chloroacetyl-tylosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’‘’-O-Chloroacetyl-tylosin is a derivative of tylosin, a macrolide antibiotic. This compound is primarily used as an intermediate in the synthesis of other tylosin derivatives, such as Tylosin 3-Acetate. It is known for its role in microbial transformation processes and has applications in various scientific fields.
Métodos De Preparación
The preparation of 4’‘’-O-Chloroacetyl-tylosin involves several synthetic routes and reaction conditions. One common method includes the chlorination and esterification of diketene to produce a 4-chloracetyl ethyl acetate coarse product, which is then rectified to obtain the finished product . Industrial production methods often involve microbial transformation processes, where the compound is synthesized as an intermediate in the production of other tylosin derivatives.
Análisis De Reacciones Químicas
4’‘’-O-Chloroacetyl-tylosin undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4’‘’-O-Chloroacetyl-tylosin has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other tylosin derivatives, which are important in various chemical processes.
Biology: The compound is involved in microbial transformation processes, making it valuable in studies related to microbial metabolism and antibiotic production.
Industry: The compound is used in the industrial production of tylosin derivatives, which are important in veterinary medicine and animal husbandry.
Mecanismo De Acción
The mechanism of action of 4’‘’-O-Chloroacetyl-tylosin is similar to that of tylosin. It exerts its effects by inhibiting protein synthesis in susceptible bacteria. This is achieved through binding to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain . The molecular targets and pathways involved include the ribosomal RNA and associated proteins, which are essential for bacterial growth and replication .
Comparación Con Compuestos Similares
4’‘’-O-Chloroacetyl-tylosin can be compared with other similar compounds, such as:
Tylosin: The parent compound, which is a macrolide antibiotic used in veterinary medicine.
Tylosin 3-Acetate: A derivative of tylosin produced using 4’‘’-O-Chloroacetyl-tylosin as an intermediate.
Tylvalosin: Another macrolide antibiotic with a similar structure and antimicrobial spectrum.
The uniqueness of 4’‘’-O-Chloroacetyl-tylosin lies in its specific chemical modifications, which allow it to be used as an intermediate in the synthesis of other tylosin derivatives. This makes it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C48H78ClNO18 |
|---|---|
Peso molecular |
992.6 g/mol |
Nombre IUPAC |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C48H78ClNO18/c1-13-34-31(23-61-47-44(60-12)43(59-11)39(56)27(5)63-47)18-24(2)14-15-32(52)25(3)19-30(16-17-51)41(26(4)33(53)20-35(54)65-34)68-46-40(57)38(50(9)10)42(28(6)64-46)67-37-21-48(8,58)45(29(7)62-37)66-36(55)22-49/h14-15,17-18,25-31,33-34,37-47,53,56-58H,13,16,19-23H2,1-12H3/b15-14+,24-18+/t25-,26+,27-,28-,29+,30+,31?,33-,34-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 |
Clave InChI |
AYWZZKIBJARUPH-XRYZHOLLSA-N |
SMILES isomérico |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


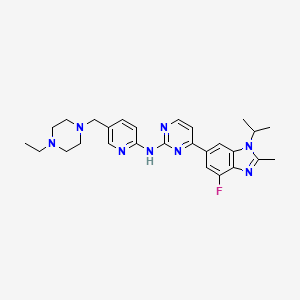
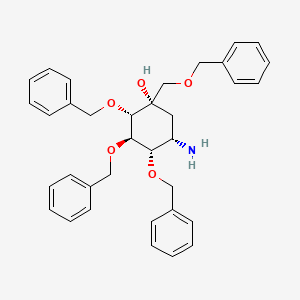

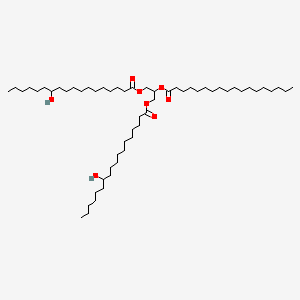
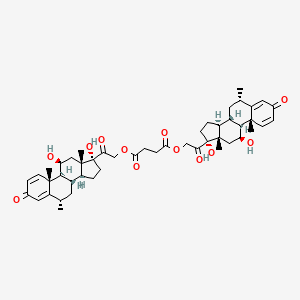
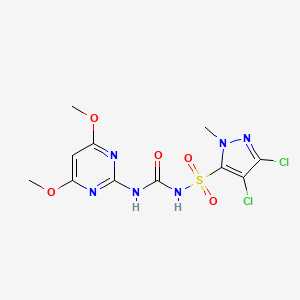
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
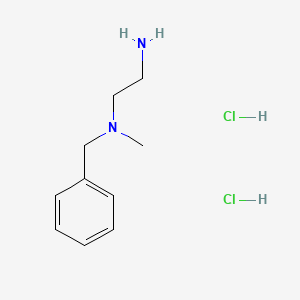
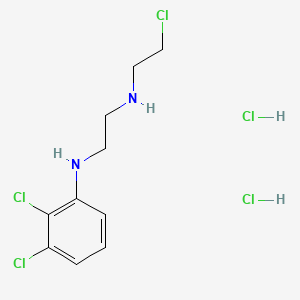
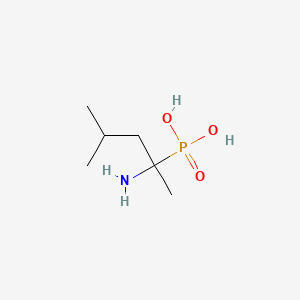
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)

![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
